An In-Depth Technical Guide to the Molecular Weight of Diethylene Glycol Dimethacrylate (DEGDMA)
An In-Depth Technical Guide to the Molecular Weight of Diethylene Glycol Dimethacrylate (DEGDMA)
This guide provides a comprehensive technical overview of diethylene glycol dimethacrylate (DEGDMA), with a core focus on its molecular weight. It is intended for researchers, scientists, and professionals in drug development who utilize DEGDMA in their applications and require a deep understanding of its fundamental properties.
Introduction to Diethylene Glycol Dimethacrylate (DEGDMA)
Diethylene glycol dimethacrylate (DEGDMA) is a difunctional monomer that plays a crucial role in the synthesis of polymers.[1] Its chemical structure, characterized by two methacrylate functional groups, allows it to act as a cross-linking agent, thereby enhancing the mechanical strength and thermal stability of the resulting polymer networks.[2] This property makes it a valuable component in a wide array of applications, including dental resins, coatings, adhesives, and hydrogels for drug delivery.[2][3][]
DEGDMA is a colorless, viscous liquid with an ester-like odor.[2][5] It is soluble in organic solvents like acetone and ethanol but has limited solubility in water.[2] The CAS number for diethylene glycol dimethacrylate is 2358-84-1.[1][6]
Molecular Weight of DEGDMA: Theoretical and Experimental Determination
The molecular weight of a compound is a fundamental physical property that is critical for stoichiometric calculations in chemical reactions, material formulation, and for the characterization of polymers.
Theoretical Molecular Weight
The molecular formula for diethylene glycol dimethacrylate is C12H18O5.[6][7] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u), the theoretical molecular weight can be calculated.
Several sources state the molecular weight of DEGDMA to be approximately 242.27 g/mol .[2][5][7] PubChem provides a computed molecular weight of 242.27 g/mol .[5] Other commercial suppliers also list similar values, such as 242.3 g/mol .[3]
Experimental Determination of Molecular Weight
While the theoretical molecular weight provides a precise value, experimental verification is essential for confirming the purity and identity of a sample. Various analytical techniques can be employed for this purpose.
2.2.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound with high accuracy. The electron-impact and methane chemical-ionization mass spectra of DEGDMA have been reported and are considered adequate for identification purposes.[5] A mass spectrum of DEGDMA is available for reference.[8]
Experimental Protocol: Determination of DEGDMA Molecular Weight by Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the DEGDMA sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Choose an appropriate ionization technique. Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).
-
-
Sample Introduction: Introduce the prepared sample into the mass spectrometer. For liquid samples, this is typically done via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Data Acquisition: Acquire the mass spectrum. The molecular ion peak ([M]+ or [M+H]+) will correspond to the molecular weight of DEGDMA.
-
Data Analysis: Identify the molecular ion peak in the resulting spectrum. For DEGDMA, a peak around m/z 242 should be prominent. Fragmentation patterns can also be analyzed to confirm the structure.
Causality Behind Experimental Choices: The choice of ionization technique depends on the analyte's properties. EI is a "hard" ionization technique that can cause fragmentation, providing structural information. ESI is a "soft" ionization technique that typically results in a prominent molecular ion peak with minimal fragmentation, which is ideal for accurate molecular weight determination. The choice of solvent is critical to ensure sample solubility and compatibility with the ionization source.
2.2.2. Chromatography
Chromatographic techniques, particularly when coupled with mass spectrometry (e.g., GC-MS), are invaluable for both separating DEGDMA from impurities and confirming its molecular weight.[9] Gas chromatography can be used for the analysis of glycols, including diethylene glycol.[10] In polymer analysis, chromatography is also used to characterize the polymer matrix where DEGDMA is used as a cross-linker.[11]
Physicochemical Properties of DEGDMA
A comprehensive understanding of DEGDMA requires knowledge of its other key physicochemical properties, which are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C12H18O5 | [6][7] |
| Molecular Weight | ~242.27 g/mol | [2][5][7] |
| CAS Number | 2358-84-1 | [1][6] |
| Density | 1.082 g/mL at 25 °C | [7][12] |
| Boiling Point | 134 °C at 2 mmHg | [12][13] |
| Refractive Index | n20/D 1.458 | [7][12] |
| Appearance | Colorless liquid | [2][5] |
| Odor | Ester-like | [5] |
Applications in Research and Drug Development
DEGDMA's ability to form cross-linked polymer networks makes it a versatile monomer in various research and development applications.
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Dental Materials: It is widely used in dental composites and resins to enhance their mechanical performance.[3]
-
Drug Delivery: DEGDMA is utilized in the synthesis of hydrogels and nanogels for controlled drug release applications.[] Its biocompatibility is a key factor in these biomedical applications.
-
Tissue Engineering: The cross-linking properties of DEGDMA are beneficial in creating scaffolds for tissue engineering.
-
Coatings and Adhesives: In industrial applications, it provides chemical resistance and durability to coatings and enhances the flexibility of adhesives.[3]
The synthesis of polymers using DEGDMA often involves techniques like photopolymerization or free-radical polymerization.[14][15]
Conclusion
The molecular weight of diethylene glycol dimethacrylate is a critical parameter, with a well-established theoretical value of approximately 242.27 g/mol . Experimental techniques, primarily mass spectrometry, are essential for the verification of this value and for ensuring the purity of the monomer in research and manufacturing settings. A thorough understanding of its molecular weight and other physicochemical properties is fundamental for its effective application in diverse fields, from industrial coatings to advanced biomedical and pharmaceutical research.
References
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LookChem. Diethylene Glycol Dimethacrylate (DEGDMA) CAS: 2358-84-1. [Link]
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Haz-Map. Diethylene glycol dimethacrylate. [Link]
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The Good Scents Company. diethylene glycol dimethacrylate. [Link]
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PubChem. Diethylene glycol dimethacrylate. [Link]
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Tradeasia. Explore the industrial applications of Diethylene Glycol. [Link]
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Publisso. Method for the determination of diethylene glycol, ethylene glycol and propylene glycol in workplace air using gas chromatography. [Link]
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National Institutes of Health. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. [Link]
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Vietnam Academy of Science and Technology. Synthesis of Coagent Ethylene Glycol Dimethacrylate. [Link]
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MDPI. Preparation and Research Progress of Polymer-Based Anion Exchange Chromatography Stationary Phases. [Link]
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ACS Publications. Synthesis of Cross-Linked Ethylene Glycol Dimethacrylate and Cyclic Methacrylic Anhydride Polymer Structures by Pulsed Plasma Deposition. [Link]
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National Institutes of Health. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption. [Link]
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MDPI. Dimethylaminoethyl Methacrylate/Diethylene Glycol Dimethacrylate Grafted onto Folate-Esterified Bagasse Xylan/Andrographolide Composite Nanoderivative: Synthesis, Molecular Docking and Biological Activity. [Link]
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MDPI. Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities. [Link]
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PubMed. SPME and GC-MS analysis of triethylene glycol dimethacrylate released from dental composite. [Link]
-
ResearchGate. Mass spectrum showing triethylene glycol dimethacrylate detected in the test group with Grengloo. [Link]
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